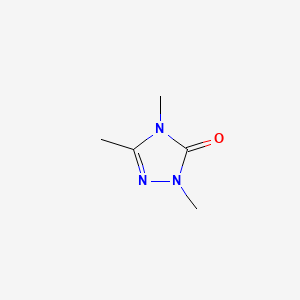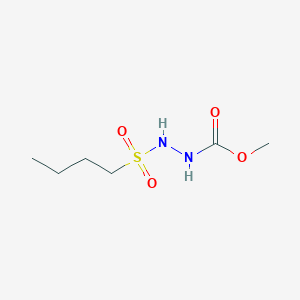![molecular formula C12H10F6O6S2 B14615349 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol CAS No. 58510-74-0](/img/structure/B14615349.png)
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a phenolic structure with ethoxy and bis(trifluoromethanesulfonyl)ethenyl groups, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol typically involves multiple steps, starting with the preparation of the phenolic core. The introduction of the ethoxy group can be achieved through an etherification reaction, while the bis(trifluoromethanesulfonyl)ethenyl group is introduced via a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The ethoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized phenolic compounds.
Aplicaciones Científicas De Investigación
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol involves its interaction with molecular targets through its functional groups. The phenolic group can form hydrogen bonds, while the sulfonyl groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- Trifluoromethanesulfonimide
- N-Phenyl-bis(trifluoromethanesulfonimide)
Highlighting Uniqueness
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol is unique due to its combination of ethoxy and bis(trifluoromethanesulfonyl)ethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
58510-74-0 |
|---|---|
Fórmula molecular |
C12H10F6O6S2 |
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
4-[2,2-bis(trifluoromethylsulfonyl)ethenyl]-2-ethoxyphenol |
InChI |
InChI=1S/C12H10F6O6S2/c1-2-24-9-5-7(3-4-8(9)19)6-10(25(20,21)11(13,14)15)26(22,23)12(16,17)18/h3-6,19H,2H2,1H3 |
Clave InChI |
CECAWHHWEHOUJA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)


![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)

![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

mercury](/img/structure/B14615352.png)

![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)

